

# Quinoxyfen CAS number 124495-18-7 properties

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## Compound of Interest

Compound Name: Quinoxyfen

Cat. No.: B1680402

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An In-depth Technical Guide to **Quinoxyfen** (CAS No. 124495-18-7)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **Quinoxyfen**, a fungicide belonging to the phenoxyquinoline class. It details the compound's physicochemical properties, toxicological profile, mechanism of action, and relevant experimental methodologies.

## Physicochemical Properties

**Quinoxyfen** (IUPAC name: 5,7-dichloro-4-(4-fluorophenoxy)quinoline) is an off-white solid at room temperature.<sup>[1]</sup> Its core structure consists of a quinoline ring with chloro substituents at positions 5 and 7, and a 4-fluorophenoxy group at position 4.<sup>[2]</sup> The detailed physicochemical characteristics are summarized in the table below.

Property	Value	Source(s)
CAS Number	124495-18-7	[3]
Molecular Formula	C <sub>15</sub> H <sub>8</sub> Cl <sub>2</sub> FNO	[3]
Molecular Weight	308.1 g/mol	[2]
Appearance	Off-white solid	
Melting Point	106 °C	[4]
Boiling Point	423.2 °C (estimated)	[5]
Density	1.43 g/cm <sup>3</sup> at 20 °C	[4]
Vapor Pressure	1.2 x 10 <sup>-5</sup> Pa at 20 °C	[6]
Water Solubility	0.047 mg/L (at pH 7, 20 °C)	[1][2]
Solubility (g/L at 20°C)	Dichloromethane: 589, Toluene: 272, Xylene: 200, Ethyl Acetate: 179, Acetone: 116, n-Octanol: 37.9, Methanol: 21.5, Hexane: 9.64	[2]
Log P (o/w)	4.66	[2]
pKa	3.56 (weak base)	[2]
Stability	Stable to hydrolysis at pH 7 and 9 in the dark. Half-life of 75 days at pH 4. Rapidly degrades in light.	[2]

## Toxicological Profile

**Quinoxifen** exhibits low acute toxicity via oral, dermal, and inhalation routes. The primary target organs in subchronic and chronic studies are the liver and kidney.[7] It is not considered a neurotoxic agent.[8]

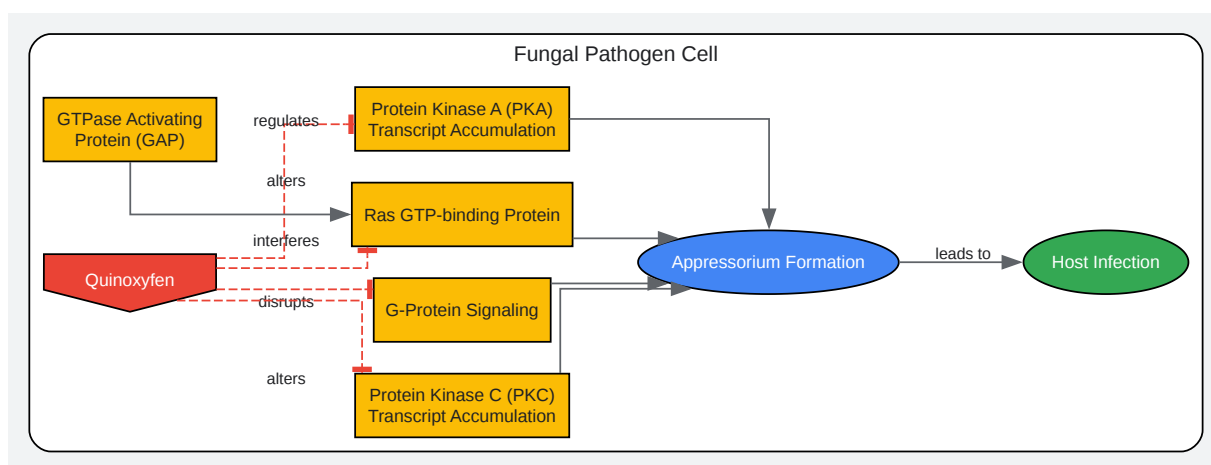
Endpoint	Species	Value	Classification	Source(s)
Acute Oral LD <sub>50</sub>	Rat	>5000 mg/kg bw	Low Toxicity (Category IV)	[7]
Acute Dermal LD <sub>50</sub>	Rabbit	>2000 mg/kg bw	Low Toxicity (Category III)	[7]
Acute Inhalation LC <sub>50</sub>	Rat	>3.38 mg/L (4h)	Low Toxicity (Category IV)	[7]
Skin Irritation	Rabbit	Not an irritant	Category IV	[7]
Eye Irritation	Rabbit	Slight irritant	Category III	[7]
Dermal Sensitization	Guinea Pig	Negative (Buehler); Positive (Magnusson-Klingman)	Sensitizer	[7]
Chronic NOAEL	Rat	20 mg/kg/day	-	[7]
Carcinogenicity	Mouse	Not carcinogenic	-	
Neurotoxicity	Rat	No evidence of neurotoxicity	-	[8]

## Mechanism of Action

**Quinoxifen**'s mode of action is distinct from many other fungicides, primarily targeting early fungal development stages. It is a preventative fungicide that inhibits the formation of appressoria (the infection structures of fungi), thereby preventing penetration of the host plant tissue.[2][9][10]

The underlying mechanism involves the disruption of key intracellular signal transduction pathways in fungi like powdery mildew.[11] Research indicates that **Quinoxifen** interferes with G-protein signaling and early cell signaling events.[11] Specifically, it has been shown to alter the transcript accumulation of Protein Kinase A (PKA) and Protein Kinase C (PKC).[11] Furthermore, it appears to interfere with signaling involving a Ras-type small GTP-binding

protein, potentially by affecting a GTPase Activating Protein (GAP).[11] This disruption of crucial signaling cascades prevents the morphological changes required for successful infection.



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Proposed signaling pathway disrupted by **Quinoxifen**.

## Experimental Protocols

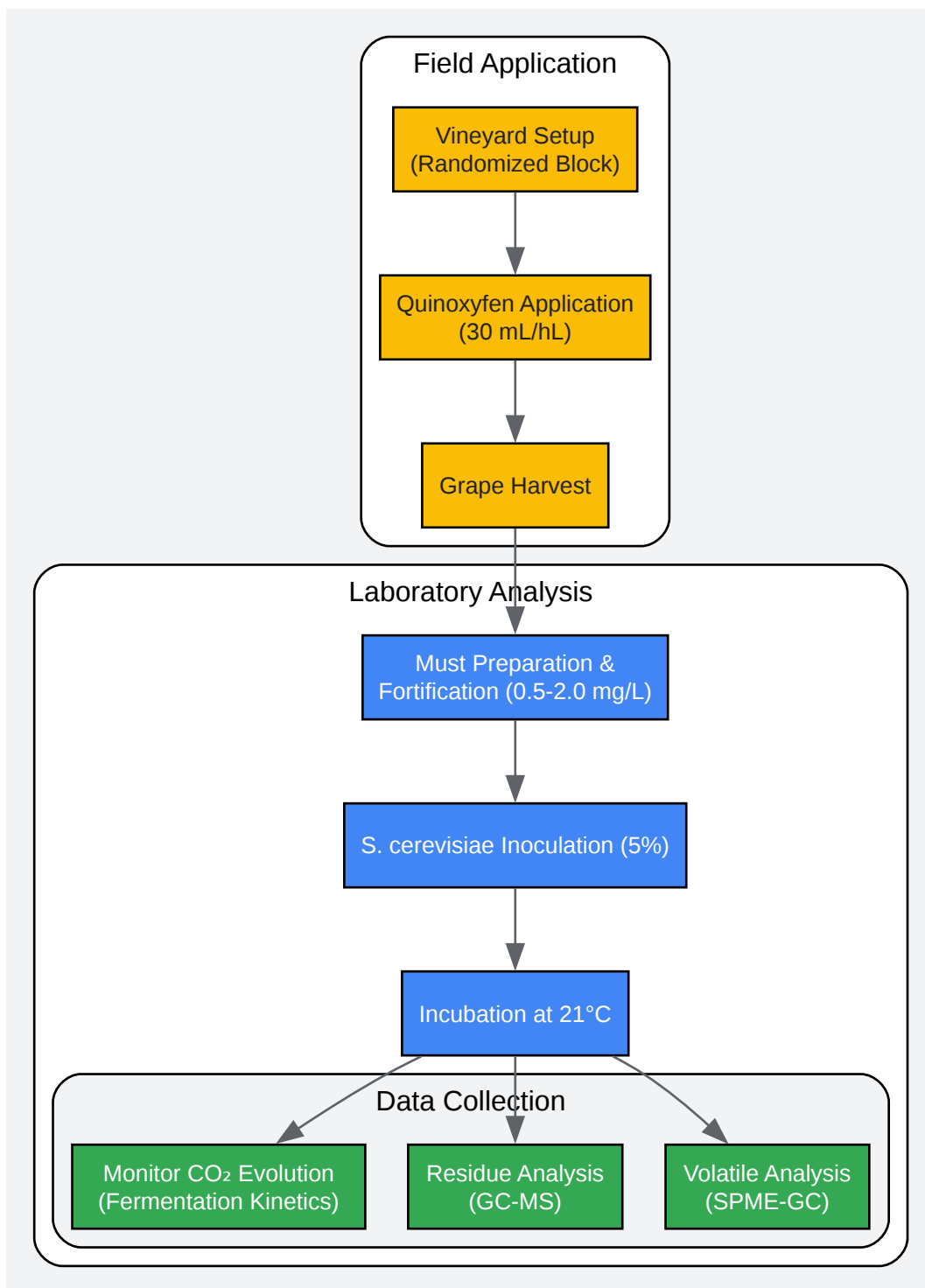
Detailed experimental protocols for regulatory toxicological studies are typically conducted following standardized guidelines, such as those from the OECD. The following outlines methodologies reported in public research literature.

## Analysis of Fungicide Effect on *Saccharomyces cerevisiae* Fermentation

This protocol was designed to evaluate the impact of **Quinoxifen** residues on the fermentation kinetics of wine yeast.[12]

- **Experimental Design:** Field trials were established in vineyards using a randomized block scheme with four replications for each test.

- Fungicide Application: Vines were treated with a 250 g/L suspension concentrate of **Quinoxifen** at a dose of 30 mL/hL.
- Sample Preparation: Grapes were harvested and processed into must. For certain experiments, must was fortified with **Quinoxifen** to final concentrations of 0.5, 1.0, and 2.0 mg/L.
- Yeast Inoculation and Fermentation: The must was inoculated with a 5% culture of *Saccharomyces cerevisiae* and incubated at  $21 \pm 1$  °C.
- Kinetic Analysis: Fermentation progress was monitored by measuring the mass loss resulting from CO<sub>2</sub> evolution over time.
- Residue Analysis: **Quinoxifen** concentrations in the must were quantified using Gas Chromatography-Mass Spectrometry (GC-MS).
- Volatile Compound Analysis: The production of volatile secondary fermentation products was analyzed using Solid-Phase Microextraction coupled with Capillary Gas Chromatography (SPME-GC).



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Workflow for studying **Quinoxifen**'s effect on fermentation.

## Residue Fate and Degradation Studies

The persistence and degradation of **Quinoxifen** have been studied in agricultural settings from vine to wine.[13]

- Application: Grapevines received four applications at the recommended rate.
- Degradation Kinetics: The degradation of residues on grapes was found to follow pseudo-first-order kinetics, with a calculated half-life of 7.24 days.
- Vinification Process: The influence of the winemaking process was assessed. During vinification without maceration (skin contact), less than 50% of the residues transferred from the grapes to the must.
- Fermentation Effect: At the conclusion of both alcoholic and malolactic fermentation, no determinable **Quinoxifen** residues were found in the finished wine, even when starting with higher-than-typical residue concentrations. The study concluded that yeasts partially degrade and completely adsorb the fungicide.[13]

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